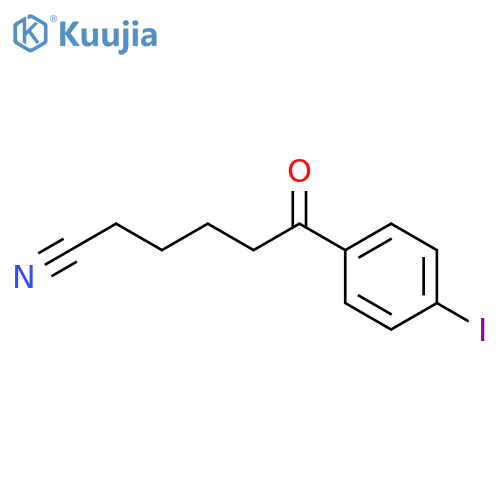

Cas no 898767-86-7 (6-(4-Iodophenyl)-6-oxohexanenitrile)

6-(4-Iodophenyl)-6-oxohexanenitrile 化学的及び物理的性質

名前と識別子

-

- 6-(4-IODOPHENYL)-6-OXOHEXANENITRILE

- MS-21225

- MFCD02260578

- AKOS016019575

- 898767-86-7

- DTXSID80642245

- 6-(4-Iodophenyl)-6-oxohexanenitrile

-

- MDL: MFCD02260578

- インチ: InChI=1S/C12H12INO/c13-11-7-5-10(6-8-11)12(15)4-2-1-3-9-14/h5-8H,1-4H2

- InChIKey: AXSQHUIESCYNHQ-UHFFFAOYSA-N

- ほほえんだ: C(CCC(=O)C1=CC=C(C=C1)I)CC#N

計算された属性

- せいみつぶんしりょう: 312.99600

- どういたいしつりょう: 312.99636g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 248

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

- PSA: 40.86000

- LogP: 3.55788

6-(4-Iodophenyl)-6-oxohexanenitrile セキュリティ情報

6-(4-Iodophenyl)-6-oxohexanenitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

6-(4-Iodophenyl)-6-oxohexanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | MS-21225-5G |

6-(4-Iodophenyl)-6-oxohexanenitrile |

898767-86-7 | >95% | 5g |

£1415.00 | 2025-02-08 | |

| abcr | AB363724-1 g |

6-(4-Iodophenyl)-6-oxohexanenitrile; 97% |

898767-86-7 | 1g |

€675.10 | 2022-06-10 | ||

| Key Organics Ltd | MS-21225-1G |

6-(4-Iodophenyl)-6-oxohexanenitrile |

898767-86-7 | >95% | 1g |

£468.00 | 2025-02-08 | |

| abcr | AB363724-1g |

6-(4-Iodophenyl)-6-oxohexanenitrile, 97%; . |

898767-86-7 | 97% | 1g |

€748.70 | 2024-04-16 | |

| Ambeed | A166853-1g |

6-(4-Iodophenyl)-6-oxohexanenitrile |

898767-86-7 | 95+% | 1g |

$385.0 | 2024-04-16 | |

| abcr | AB363724-2 g |

6-(4-Iodophenyl)-6-oxohexanenitrile; 97% |

898767-86-7 | 2g |

€1,039.20 | 2022-06-10 | ||

| Fluorochem | 203675-5g |

6-(4-iodophenyl)-6-oxohexanenitrile |

898767-86-7 | 97% | 5g |

£1447.00 | 2022-03-01 | |

| abcr | AB363724-2g |

6-(4-Iodophenyl)-6-oxohexanenitrile, 97%; . |

898767-86-7 | 97% | 2g |

€1140.10 | 2024-04-16 | |

| A2B Chem LLC | AH89548-5g |

6-(4-Iodophenyl)-6-oxohexanenitrile |

898767-86-7 | 97% | 5g |

$1650.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1644510-5g |

6-(4-Iodophenyl)-6-oxohexanenitrile |

898767-86-7 | 98% | 5g |

¥20674.00 | 2024-04-26 |

6-(4-Iodophenyl)-6-oxohexanenitrile 関連文献

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

-

Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

6-(4-Iodophenyl)-6-oxohexanenitrileに関する追加情報

Introduction to 6-(4-Iodophenyl)-6-oxohexanenitrile (CAS No. 898767-86-7)

6-(4-Iodophenyl)-6-oxohexanenitrile, identified by the Chemical Abstracts Service Number (CAS No.) 898767-86-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a nitrile group and an iodinated aromatic ring, presents unique structural and functional attributes that make it a valuable intermediate in the synthesis of biologically active molecules. The presence of both the iodophenyl moiety and the hexanenitrile backbone offers versatile reactivity, enabling its application in various synthetic pathways and drug discovery initiatives.

The iodophenyl substituent is particularly noteworthy due to its role as a handle for further functionalization. Iodine atoms are well-known for their ability to participate in cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings, which are fundamental in constructing complex molecular architectures. These reactions are widely employed in the pharmaceutical industry to link smaller pharmacophores into larger, more intricate molecules. The hexanenitrile segment introduces a polar nitrile group, which can serve as a site for hydrogen bonding interactions and influence the compound's solubility and binding affinity. This combination of features makes 6-(4-Iodophenyl)-6-oxohexanenitrile a promising candidate for developing novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the importance of structural diversity in drug design. Compounds like 6-(4-Iodophenyl)-6-oxohexanenitrile provide chemists with a scaffold that can be modified to explore different pharmacological profiles. For instance, researchers have been investigating its potential as a precursor for kinase inhibitors, given the prevalence of iodinated aromatic compounds in this class of drugs. The nitrile group can be further transformed into amides or carboxylic acids, expanding its utility in designing molecules with enhanced metabolic stability or targeted tissue distribution.

In addition to its synthetic appeal, 6-(4-Iodophenyl)-6-oxohexanenitrile has been explored in the context of material science applications. The iodine atom's electronic properties make it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to undergo photochemical transformations under controlled conditions has opened up avenues for developing new materials with tailored optoelectronic properties. This dual functionality—pharmaceutical relevance and material science potential—underscores the versatility of CAS No. 898767-86-7.

The synthesis of 6-(4-Iodophenyl)-6-oxohexanenitrile typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include Grignard reactions to introduce the hexanenitrile moiety, followed by halogenation to incorporate the iodine atom at the desired position on the aromatic ring. The precise regioselectivity of these reactions is crucial for obtaining the desired product with high yield and purity. Advances in catalytic systems have improved the efficiency of these synthetic routes, making large-scale production more feasible.

From a computational chemistry perspective, virtual screening methods have been employed to evaluate the binding affinity of 6-(4-Iodophenyl)-6-oxohexanenitrile to various biological targets. Molecular docking studies suggest that this compound may interact with enzymes involved in metabolic pathways relevant to inflammation and cancer. These predictions provide a rational basis for designing analogs with improved binding properties or selectivity profiles. Such computational approaches are increasingly integral to modern drug discovery pipelines, complementing experimental efforts.

The handling and characterization of CAS No. 898767-86-7 require adherence to standard laboratory protocols to ensure safety and reproducibility. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm its identity and purity. Given its reactivity, storage conditions must be carefully controlled to prevent degradation or unwanted side reactions.

In conclusion, 6-(4-Iodophenyl)-6-oxohexanenitrile represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features—particularly the combination of an iodinated aromatic ring and a nitrile-containing aliphatic chain—make it a versatile building block for innovative chemical synthesis. As research continues to uncover new biological targets and material properties, compounds like this will undoubtedly play an increasingly significant role in advancing scientific knowledge and technological innovation.

898767-86-7 (6-(4-Iodophenyl)-6-oxohexanenitrile) 関連製品

- 247206-80-0(3-Iodobenzoylacetonitrile)

- 1968398-84-6(ethyl 6,8,8-trimethyl-2-azaspiro4.4nonane-4-carboxylate)

- 1803900-38-0(2-Bromo-6-fluoro-4-trifluoromethoxy-1H-benzimidazole)

- 2229112-44-9(2,2-difluoro-1-(1H-indol-2-yl)ethan-1-ol)

- 1803745-33-6(2-(Bromomethyl)-5-ethylphenylhydrazine)

- 30186-42-6(1-(2,6-dimethylphenyl)-1H-pyrrole-2-carbaldehyde)

- 1805440-48-5(4-(Chloromethyl)-3-(difluoromethyl)-2-fluoro-6-methylpyridine)

- 1261603-17-1(3-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile)

- 1186218-73-4(2-{4-(phenylsulfanyl)phenylamino}benzoic acid)

- 2138817-09-9(2-(3-chloro-2-methylprop-2-en-1-yl)-2H-indazol-6-amine)